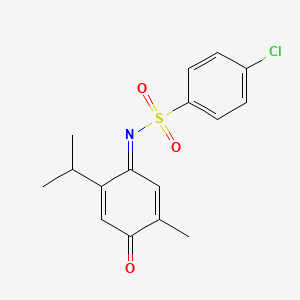
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(4-methoxy-2,5-dimethylbenzyl)piperazine, commonly known as R-MDMA, is a psychoactive drug that belongs to the class of substituted piperazines. It is chemically similar to MDMA (3,4-methylenedioxymethamphetamine), a popular recreational drug that is known for its euphoric and empathogenic effects. However, R-MDMA has not been extensively studied for its recreational potential, and its primary use is in scientific research.
作用机制
The exact mechanism of action of R-MDMA is not fully understood, but it is believed to act primarily through the modulation of serotonin receptors in the brain. Specifically, R-MDMA is thought to increase the release of serotonin and inhibit its reuptake, leading to increased levels of serotonin in the brain. This, in turn, is believed to be responsible for the drug's psychoactive effects.
Biochemical and physiological effects:
R-MDMA has been shown to have a number of biochemical and physiological effects in animal models. Some of these effects include:
1. Increased levels of serotonin in the brain.
2. Increased levels of dopamine and norepinephrine in the brain.
3. Increased heart rate and blood pressure.
4. Increased body temperature.
实验室实验的优点和局限性
R-MDMA has a number of advantages and limitations for use in scientific research. Some of the advantages include:
1. R-MDMA is relatively easy to synthesize and purify.
2. R-MDMA has a relatively long half-life, which allows for longer experiments.
3. R-MDMA has a lower potential for abuse compared to MDMA.
Some of the limitations of R-MDMA for use in scientific research include:
1. R-MDMA has not been extensively studied in humans, and its safety profile is not well understood.
2. R-MDMA has a limited range of effects compared to other psychoactive drugs.
3. R-MDMA may have potential side effects that are not yet known.
未来方向
There are a number of potential future directions for research on R-MDMA. Some of these include:
1. Further investigation of R-MDMA's potential as a therapeutic agent for depression, anxiety, and pain management.
2. Investigation of the long-term effects of R-MDMA use in humans.
3. Development of new analogs of R-MDMA with improved therapeutic potential.
4. Investigation of the potential use of R-MDMA in combination with other psychoactive drugs for therapeutic purposes.
Conclusion:
In conclusion, R-MDMA is a psychoactive drug that has primarily been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Its mechanism of action is believed to involve the modulation of serotonin receptors in the brain, leading to increased levels of serotonin and other neurotransmitters. R-MDMA has a number of advantages and limitations for use in scientific research, and there are a number of potential future directions for research on this compound.
合成方法
The synthesis of R-MDMA involves the reaction of 1-(2,5-dimethylphenyl)piperazine with 4-(4-methoxy-2,5-dimethylphenyl)-2-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain R-MDMA in its pure form.
科学研究应用
R-MDMA has been used in scientific research to investigate its potential as a therapeutic agent for various medical conditions. Some of the areas where R-MDMA has been studied include:
1. Depression: R-MDMA has been shown to have antidepressant effects in animal models, and it is being investigated as a potential treatment for depression in humans.
2. Anxiety: R-MDMA has been shown to reduce anxiety in animal models, and it is being studied as a potential treatment for anxiety disorders in humans.
3. Pain management: R-MDMA has been shown to have analgesic effects in animal models, and it is being investigated as a potential treatment for chronic pain in humans.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-16-6-7-17(2)21(12-16)24-10-8-23(9-11-24)15-20-13-19(4)22(25-5)14-18(20)3/h6-7,12-14H,8-11,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDDHPUHEMRNAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C=C(C(=C3)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)methyl]piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)
![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)
![4-[2-oxo-2-(1-piperidinyl)ethoxy]benzonitrile](/img/structure/B5798720.png)


![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)
![5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)
![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)

![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)
